molecular formula C8H13NO B14301804 (1-Methylpiperidin-2-ylidene)acetaldehyde CAS No. 114326-01-1

(1-Methylpiperidin-2-ylidene)acetaldehyde

Cat. No.: B14301804
CAS No.: 114326-01-1
M. Wt: 139.19 g/mol
InChI Key: LVUWKDZYNUHSKM-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-2-ylidene)acetaldehyde is an organic compound that features a piperidine ring with a methyl group at the nitrogen atom and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-2-ylidene)acetaldehyde typically involves the reaction of piperidine derivatives with aldehydes under controlled conditions. One common method includes the use of a piperidine derivative, such as 1-methylpiperidine, which undergoes a condensation reaction with acetaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Methylpiperidin-2-ylidene)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Compounds with different functional groups replacing the aldehyde group.

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-2-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Uniqueness: (1-Methylpiperidin-2-ylidene)acetaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis

Properties

CAS No.

114326-01-1

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-(1-methylpiperidin-2-ylidene)acetaldehyde

InChI

InChI=1S/C8H13NO/c1-9-6-3-2-4-8(9)5-7-10/h5,7H,2-4,6H2,1H3

InChI Key

LVUWKDZYNUHSKM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1=CC=O

Origin of Product

United States

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